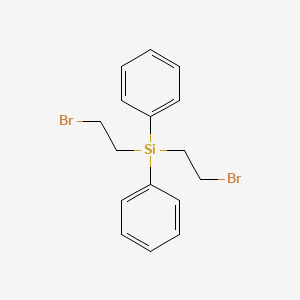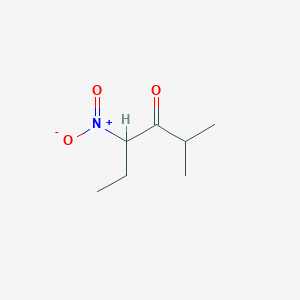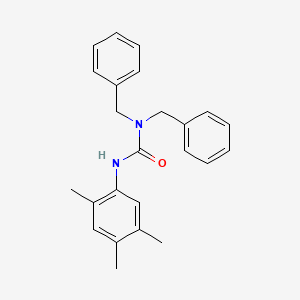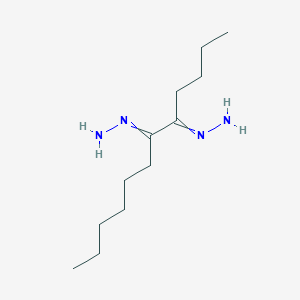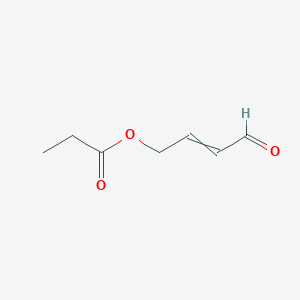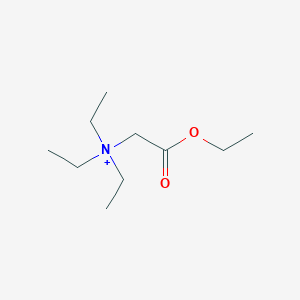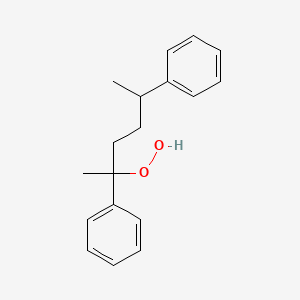
2,5-Diphenylhexane-2-peroxol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Diphenylhexane-2-peroxol is an organic compound characterized by the presence of two phenyl groups attached to a hexane backbone with a peroxol functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenylhexane-2-peroxol typically involves the reaction of hexane derivatives with phenyl groups under controlled conditions. One common method includes the use of Friedel-Crafts acylation followed by oxidation to introduce the peroxol group. The reaction conditions often require the presence of catalysts such as aluminum chloride and oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2,5-Diphenylhexane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more reactive species.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, substituted phenyl compounds, and other functionalized hexane derivatives.
科学的研究の応用
2,5-Diphenylhexane-2-peroxol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug precursor.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Diphenylhexane-2-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can generate reactive oxygen species, which can interact with cellular components, leading to oxidative stress or signaling pathways activation. The phenyl groups may also play a role in stabilizing the compound and facilitating its interactions with other molecules.
類似化合物との比較
Similar Compounds
2,5-Diphenyloxazole: An organic scintillator used in various applications.
2-Phenyl-2-propanol: Used in organic synthesis and as an intermediate in various fields.
Uniqueness
2,5-Diphenylhexane-2-peroxol is unique due to its specific structure, which combines the stability of the hexane backbone with the reactivity of the peroxol group and the aromaticity of the phenyl groups. This combination of features makes it a versatile compound with diverse applications in research and industry.
特性
CAS番号 |
79889-17-1 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC名 |
(2-hydroperoxy-5-phenylhexan-2-yl)benzene |
InChI |
InChI=1S/C18H22O2/c1-15(16-9-5-3-6-10-16)13-14-18(2,20-19)17-11-7-4-8-12-17/h3-12,15,19H,13-14H2,1-2H3 |
InChIキー |
UMDXFSNMKUTCRM-UHFFFAOYSA-N |
正規SMILES |
CC(CCC(C)(C1=CC=CC=C1)OO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


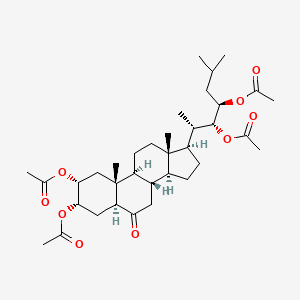
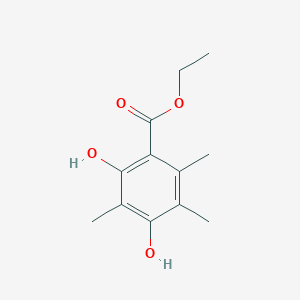
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14417092.png)
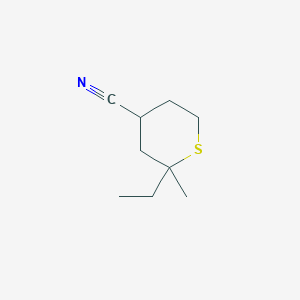
![Methyl [4-(4-bromophenoxy)-3-chlorophenyl]carbamate](/img/structure/B14417099.png)
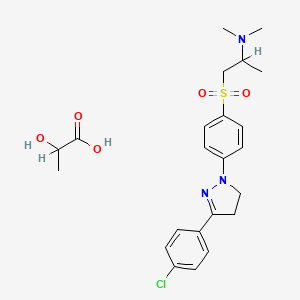
![N-[({[(2,6-Dichlorophenyl)methylidene]amino}oxy)acetyl]glycine](/img/structure/B14417108.png)

